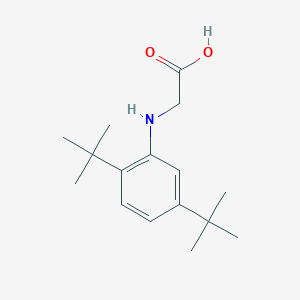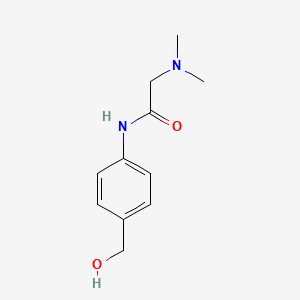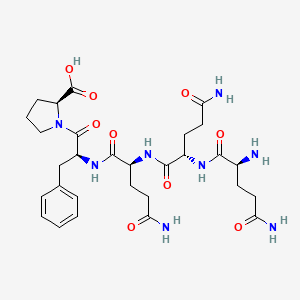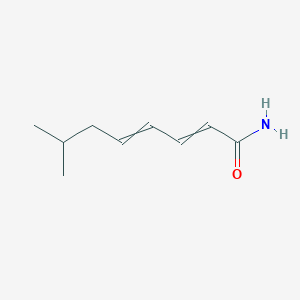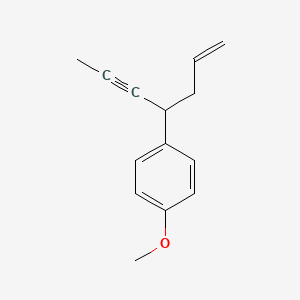
1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene is an organic compound characterized by the presence of a hept-1-en-5-yn-4-yl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene typically involves the coupling of a hept-1-en-5-yn-4-yl halide with a methoxybenzene derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogenated derivatives or other functionalized benzene rings.
Scientific Research Applications
1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(Hept-1-en-5-yn-4-yl)-3,4-dimethoxybenzene
- 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole
- 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene
Comparison: 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene is unique due to the presence of a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and development.
Properties
CAS No. |
648433-40-3 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-hept-1-en-5-yn-4-yl-4-methoxybenzene |
InChI |
InChI=1S/C14H16O/c1-4-6-12(7-5-2)13-8-10-14(15-3)11-9-13/h4,8-12H,1,6H2,2-3H3 |
InChI Key |
BMJRMNAXWQGTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


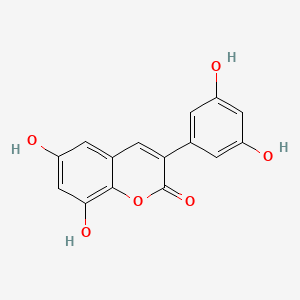
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
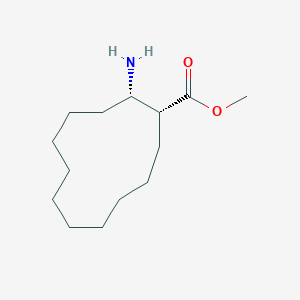
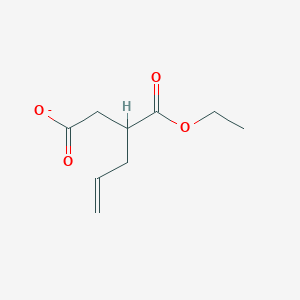
propanedinitrile](/img/structure/B12603886.png)
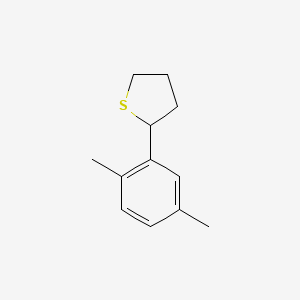
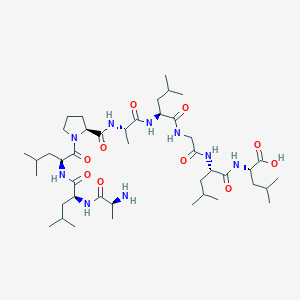
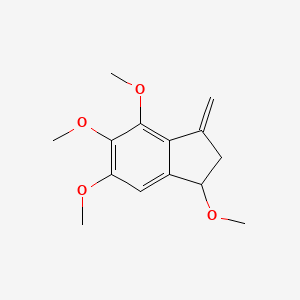
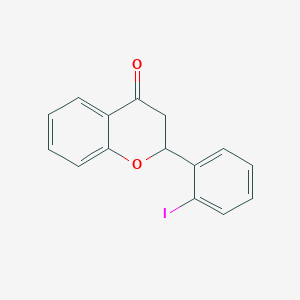
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
